molecular formula C10H20N2O3 B2924093 N-(5-Hydroxypentyl)morpholine-4-carboxamide CAS No. 1696921-55-7

N-(5-Hydroxypentyl)morpholine-4-carboxamide

Cat. No. B2924093
CAS RN: 1696921-55-7
M. Wt: 216.281
InChI Key: VFWSQBQIIIZFBD-UHFFFAOYSA-N
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Description

N-(5-Hydroxypentyl)morpholine-4-carboxamide, also known as GSK1016790A, is a small molecule agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis of Biodegradable Polyesteramides

Morpholine derivatives have been utilized in the synthesis of biodegradable polyesteramides with pendant functional groups. These compounds are obtained through ring-opening copolymerization processes, demonstrating the versatility of morpholine derivatives in creating materials with potential biomedical applications, such as drug delivery systems (Veld, Dijkstra, & Feijen, 1992).

Gastrokinetic Agents

Morpholine derivatives have been developed as potent gastrokinetic agents, with specific compounds showing significant activity in enhancing gastric emptying. This research suggests that morpholine derivatives could be valuable in treating gastrointestinal disorders, highlighting their potential therapeutic applications (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Antitumor Activity

Several morpholine derivatives have been synthesized and evaluated for their antitumor activity, with some compounds showing promising results in leukemia models. This indicates the potential of morpholine derivatives in oncology, offering a pathway for the development of new anticancer agents (Liu, Lin, Penketh, & Sartorelli, 1995).

Corrosion Inhibition

Morpholine-based carboxamide derivatives have been studied as corrosion inhibitors for mild steel in acidic media, suggesting applications in industrial maintenance and preservation. This research highlights the chemical utility of morpholine derivatives beyond pharmacology, showing their potential in materials science (Nnaji, Ujam, Ibisi, Ani, Onuegbu, Olasunkanmi, & Ebenso, 2017).

Cholinesterase Inhibition

Morpholine derivatives have also been explored for their cholinesterase inhibition activity, with some compounds showing potent inhibitory effects. This suggests their potential use in treating neurodegenerative diseases, such as Alzheimer's, by enhancing cholinergic transmission in the brain (Tehrani, Rezaei, Asadi, Behnammanesh, Nadri, Afsharirad, Moradi, Larijani, Mohammadi‐Khanaposhtani, & Mahdavi, 2019).

properties

IUPAC Name

N-(5-hydroxypentyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c13-7-3-1-2-4-11-10(14)12-5-8-15-9-6-12/h13H,1-9H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWSQBQIIIZFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Hydroxypentyl)morpholine-4-carboxamide

CAS RN

1696921-55-7
Record name N-(5-hydroxypentyl)morpholine-4-carboxamide
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